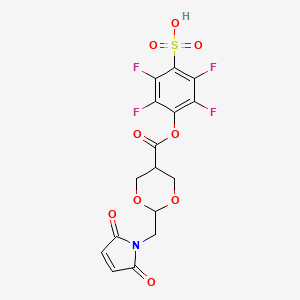

MDTF free acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H11F4NO9S |

|---|---|

Peso molecular |

469.3 g/mol |

Nombre IUPAC |

4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid |

InChI |

InChI=1S/C16H11F4NO9S/c17-10-12(19)15(31(25,26)27)13(20)11(18)14(10)30-16(24)6-4-28-9(29-5-6)3-21-7(22)1-2-8(21)23/h1-2,6,9H,3-5H2,(H,25,26,27) |

Clave InChI |

RZUJIAQPELABGL-UHFFFAOYSA-N |

SMILES canónico |

C1C(COC(O1)CN2C(=O)C=CC2=O)C(=O)OC3=C(C(=C(C(=C3F)F)S(=O)(=O)O)F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Architecture of MDTF Free Acid: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the molecular structure and properties of novel linker technologies is paramount for the advancement of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of MDTF free acid, a non-cleavable linker for antibody-drug conjugates (ADCs), detailing its structure, physicochemical properties, and the methodologies for its application in ADC development.

Core Structure and Chemical Properties

This compound is a chemical entity utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates.[1][2] Its fundamental role is to covalently attach a potent cytotoxic agent to a monoclonal antibody (mAb), creating a targeted therapeutic that can selectively deliver the cytotoxic payload to cancer cells.

The chemical structure of this compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid.[3]

A summary of its key chemical and computational properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2102021-49-6 | [3] |

| Molecular Formula | C16H11F4NO9S | [3] |

| Molecular Weight | 469.30 g/mol | [3] |

| InChI Key | RZUJIAQPELABGL-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 136.51 Ų | [3] |

| pKa | 6.355 | [3] |

| XLogP | 0.309 | [3] |

| Heavy Atom Count | 31 | [3] |

| Rotatable Bond Count | 5 | [3] |

Mechanism of Action in Antibody-Drug Conjugates

As a non-cleavable linker, this compound is designed to remain stable in systemic circulation. The release of the cytotoxic payload occurs only after the ADC has bound to its target antigen on the surface of a cancer cell and has been internalized, typically into lysosomes. Within the lysosome, the degradation of the antibody component of the ADC leads to the release of the linker-payload conjugate, which can then exert its cytotoxic effect. This mechanism minimizes off-target toxicity by ensuring that the potent drug is primarily released inside the target cancer cells.

The general workflow for an ADC utilizing a non-cleavable linker like MDTF is depicted in the following diagram.

Experimental Protocols

While a specific, detailed experimental protocol for the conjugation of this compound is not publicly available, a general methodology for the conjugation of a maleimide-containing linker to a monoclonal antibody can be adapted. The following represents a typical workflow for the synthesis and characterization of an ADC using a non-cleavable linker.

Antibody Reduction and Linker Conjugation

This experimental workflow outlines the key steps involved in preparing an antibody for conjugation and the subsequent attachment of the linker-payload.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound activated with a cytotoxic payload (e.g., MMAE)

-

Phosphate-buffered saline (PBS)

-

Organic co-solvent (e.g., DMSO)

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb in a suitable buffer (e.g., PBS).

-

Add a reducing agent (e.g., TCEP) to the mAb solution to partially reduce the interchain disulfide bonds, exposing free thiol groups. The stoichiometry of the reducing agent will influence the number of available conjugation sites and thus the final drug-to-antibody ratio (DAR).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Remove the excess reducing agent using a desalting column.

-

-

Linker-Payload Conjugation:

-

Dissolve the MDTF-payload conjugate in a minimal amount of a compatible organic co-solvent (e.g., DMSO).

-

Add the dissolved MDTF-payload to the reduced mAb solution. The maleimide (B117702) group of the MDTF linker will react with the free thiol groups on the antibody.

-

Allow the conjugation reaction to proceed at a specific temperature (e.g., room temperature or 4°C) with gentle mixing.

-

Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using techniques such as SEC or HIC.

-

Characterize the purified ADC to determine critical quality attributes.

-

Characterization of MDTF-based ADCs

The successful synthesis of an ADC with this compound requires rigorous analytical characterization to ensure its quality, efficacy, and safety. Key parameters to be evaluated are summarized in the table below.

| Parameter | Analytical Technique(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody, which is critical for potency and pharmacokinetics. |

| ADC Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the presence of high molecular weight aggregates and fragments, which can affect efficacy and immunogenicity. |

| Free Drug Content | RP-HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) | To quantify the amount of unconjugated cytotoxic drug, which can contribute to off-target toxicity. |

| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency and specificity of the ADC against target and non-target cell lines. |

| In Vivo Efficacy | Xenograft or other animal models | To assess the anti-tumor activity of the ADC in a living organism. |

| Pharmacokinetics (PK) | ELISA, LC-MS/MS | To study the absorption, distribution, metabolism, and excretion (ADME) of the ADC. |

| Stability | Various analytical techniques over time | To evaluate the stability of the ADC under different storage conditions and in biological matrices. |

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MDTF Free Acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Applications of MDTF Free Acid in Antibody-Drug Conjugate (ADC) Development

This compound, identified by its CAS number 2102-21-49-6, is a critical component in the field of bioconjugation, specifically serving as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its unique chemical structure and properties offer advantages in the stability and efficacy of these targeted cancer therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols related to this compound for professionals in drug development and biomedical research.

Physicochemical Properties

This compound, with the chemical formula C₁₆H₁₁F₄NO₉S and a molecular weight of 469.30 g/mol , possesses distinct characteristics that are pivotal for its function as an ADC linker. The IUPAC name for this compound is 4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2102021-49-6 | [1] |

| Molecular Formula | C₁₆H₁₁F₄NO₉S | [1] |

| Molecular Weight | 469.30 g/mol | [1] |

| pKa | 6.355 | [1] |

| XLogP | 0.309 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF | N/A |

Table 1: Physicochemical properties of this compound.

Role and Mechanism in ADC Technology

This compound is a heterobifunctional crosslinker designed for the covalent attachment of cytotoxic drug payloads to monoclonal antibodies. As a non-cleavable linker, it forms a stable thioether bond with cysteine residues on the antibody and an ester bond with the drug. The stability of this linkage is a crucial attribute, as it prevents the premature release of the cytotoxic payload in systemic circulation, thereby minimizing off-target toxicity and enhancing the therapeutic index of the ADC.

The general mechanism of action for an ADC utilizing a non-cleavable linker like this compound is illustrated in the following workflow.

Figure 1: General mechanism of action for an antibody-drug conjugate (ADC) with a non-cleavable linker.

Upon administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded by proteases. This degradation releases the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody. The released drug-linker-amino acid complex can then exert its cytotoxic effect, leading to the apoptosis of the cancer cell.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the MDTF linker and its conjugation to antibodies, as well as analytical methods for its characterization. These protocols are based on established methodologies and the seminal work by Dovgan et al. on 2-(Maleimidomethyl)-1,3-Dioxanes (MD) linkers.

Synthesis of this compound Precursor

The synthesis of the MDTF linker involves a multi-step process. A generalized workflow for the synthesis is depicted below. The specific details and reaction conditions are proprietary and can be found in the primary literature.

Figure 2: Generalized synthetic workflow for the MDTF precursor.

Protocol: The synthesis of the MDTF precursor, sodium 4-((2-(maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate, is detailed in the supplementary information of the publication by Dovgan et al. (Scientific Reports, 2016, 6, 30835). The general steps involve the formation of the dioxane ring, introduction of the maleimide group, esterification with a tetrafluorophenol derivative, and subsequent sulfonation.

Antibody Conjugation

The conjugation of this compound to a monoclonal antibody involves the reaction of the maleimide group on the linker with a free thiol group on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound (or its activated ester)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups. This is typically achieved by incubating the antibody with a reducing agent like TCEP at a specific molar ratio and temperature.

-

Linker Conjugation: The this compound (or its activated form) is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

-

Purification: The resulting ADC is purified to remove unconjugated linker, drug, and other reaction byproducts. Size-exclusion chromatography is a commonly used method for this purpose.

Figure 3: Experimental workflow for antibody-drug conjugation using MDTF.

Analytical Characterization

The characterization of this compound and the resulting ADC is essential to ensure quality and consistency.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the this compound and to determine the drug-to-antibody ratio (DAR) of the ADC.

-

Instrumentation: A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is commonly employed.

-

Detection: UV detection at a wavelength appropriate for the drug and linker is used.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the identity and mass of the this compound and the ADC.

-

Instrumentation: Electrospray ionization (ESI) mass spectrometry is commonly used.

-

Analysis: For this compound, the analysis would confirm the molecular weight. For the ADC, MS can be used to determine the distribution of drug-linker moieties on the antibody.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the this compound.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shifts and coupling constants provide detailed information about the molecular structure.

Note: Specific spectral data (NMR, HPLC, MS) for this compound are typically provided in the Certificate of Analysis from the supplier or can be found in the supplementary information of relevant scientific publications.

Conclusion

This compound represents a significant advancement in ADC linker technology. Its non-cleavable nature contributes to the stability of the resulting conjugate, a critical factor for therapeutic success. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and characterization of ADCs using this innovative linker. For researchers and drug development professionals, a thorough understanding of the chemical properties and experimental considerations of this compound is paramount for the successful development of next-generation targeted cancer therapies.

References

The Unseen Engine: A Technical Guide to the Mechanism of Action of Non-Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. While cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers employ a distinct and highly stable mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms governing non-cleavable ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological and experimental processes.

The Core Mechanism: A Journey to Lysosomal Degradation

Unlike their cleavable counterparts, non-cleavable linkers do not possess an inherent weak point for payload release in the bloodstream or extracellular space.[1] Instead, they rely on the complete proteolytic degradation of the antibody component within the lysosome of the target cancer cell to liberate the cytotoxic payload.[2][3][4] This process ensures exceptional plasma stability, minimizing off-target toxicity and widening the therapeutic window.[5][6]

The mechanism of action can be delineated into several key stages:

-

Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[7]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[7][8] For many ADCs, such as ado-trastuzumab emtansine (T-DM1), this process is often initiated via clathrin-coated pits.[9]

-

Intracellular Trafficking: The internalized vesicle, now an endosome, traffics through the endo-lysosomal pathway. The endosome matures, its internal pH decreases, and it eventually fuses with a lysosome.[7][8]

-

Lysosomal Degradation: Within the highly acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[2][3][4]

-

Payload Release and Action: This proteolytic degradation releases the cytotoxic payload, which is still attached to the linker and the amino acid residue (e.g., lysine (B10760008) for T-DM1) to which it was originally conjugated.[5][10] This active metabolite then exerts its cytotoxic effect, such as inhibiting microtubule polymerization in the case of maytansinoid payloads like DM1.[11]

This entire process is critically dependent on the biology of the target cell, including the rate of antigen expression, internalization, and lysosomal activity.[5]

Visualizing the Pathway: From Cell Surface to Cytotoxicity

The following diagrams, generated using Graphviz, illustrate the key signaling and trafficking pathways involved in the mechanism of action of non-cleavable ADCs, using the well-characterized HER2-targeting ADC, T-DM1, as an example.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 3. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Core of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of Degron-Targeting Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to induced protein degradation. At the heart of this transformative technology lies the linker, a critical component that bridges a target protein ligand and an E3 ubiquitin ligase ligand. While the term "MDTF (Me-degron-targeting fragment) linker" is not standard in the field, the underlying principle of designing linkers to effectively recruit the cellular degradation machinery is the cornerstone of PROTAC development. This technical guide provides an in-depth exploration of the discovery, synthesis, and evaluation of these crucial "degron-targeting" linkers, offering a comprehensive resource for professionals in drug development.

The Conceptual Framework: From Linker Design to Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not a mere spacer; its chemical composition, length, and rigidity are pivotal in determining the efficacy and selectivity of the PROTAC.

A well-designed linker must facilitate a productive conformation of the ternary complex, allowing for efficient ubiquitin transfer. Key considerations in linker design include:

-

Length: The linker must be long enough to span the distance between the POI and the E3 ligase binding sites but not so long as to introduce excessive flexibility, which can hinder the formation of a stable ternary complex.

-

Composition: The chemical makeup of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, influences the PROTAC's physicochemical properties, such as solubility and cell permeability.

-

Rigidity: The introduction of rigid motifs, such as aromatic rings or cyclic structures, can constrain the conformational freedom of the linker, potentially pre-organizing the PROTAC for optimal ternary complex formation.

The following diagram illustrates the general signaling pathway initiated by a PROTAC molecule.

The Developmental Workflow: A Step-by-Step Approach

The development of a novel PROTAC with an optimized linker is a systematic process involving design, synthesis, and rigorous evaluation. The following workflow outlines the key stages in this process.

Key Experimental Protocols

The successful development of effective PROTACs relies on a suite of robust experimental techniques to characterize their biochemical and cellular activity. Below are detailed methodologies for key experiments.

Synthesis of Heterobifunctional Linkers and PROTACs

The synthesis of PROTACs typically involves the assembly of three components: a warhead for the POI, an E3 ligase ligand, and a linker. Common synthetic strategies include:

-

Amide Coupling: A widely used method where a carboxylic acid on one component is activated (e.g., with HATU or EDC) and reacted with an amine on another component to form a stable amide bond.

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for connecting molecular fragments functionalized with azides and alkynes.

Example Protocol: Synthesis of a PEG-based PROTAC via Amide Coupling

-

Linker Preparation: To a solution of a Boc-protected amino-PEG-carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq). Stir the reaction mixture at room temperature for 4 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the NHS-activated PEG linker.

-

Coupling to E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a primary or secondary amine (1.0 eq) and the NHS-activated PEG linker (1.2 eq) in dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature overnight. Purify the product by flash chromatography.

-

Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Concentrate the solution under reduced pressure to remove the solvent and TFA.

-

Coupling to POI Ligand: To a solution of the POI ligand containing a carboxylic acid (1.0 eq) in DMF, add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes. Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq) and stir at room temperature overnight.

-

Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Biophysical Assays for Binding Affinity and Ternary Complex Formation

Fluorescence Polarization (FP) for Binary Binding Affinity

This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein.

-

Prepare a solution of a fluorescently labeled ligand (e.g., a warhead or E3 ligase ligand) at a constant concentration.

-

Serially dilute the protein of interest (POI or E3 ligase).

-

Mix the labeled ligand with each protein dilution in a microplate.

-

Incubate to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Plot the change in polarization against the protein concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Load the POI into the ITC sample cell.

-

Load the PROTAC into the injection syringe.

-

Perform a series of injections of the PROTAC into the POI solution while monitoring the heat changes.

-

To measure ternary complex formation, first saturate the POI with the PROTAC, and then titrate the E3 ligase into this binary complex.

-

Analyze the resulting thermograms to determine the binding parameters for both binary and ternary interactions.

Cellular Assays for Protein Degradation

Western Blotting for Quantifying Protein Degradation

This is a standard technique to measure the levels of a specific protein in cell lysates.

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Determination of DC50 and Dmax

-

DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.

These parameters are determined by plotting the percentage of remaining protein (quantified from Western blots or other methods) against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The efficacy of different PROTACs is highly dependent on the specific POI, E3 ligase, and the linker connecting them. The following table provides a template for summarizing key quantitative data for a series of hypothetical PROTACs with varying linker lengths.

| PROTAC ID | Linker Composition | Linker Length (atoms) | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG | 12 | 50 | 100 | 1.2 | 250 | 85 |

| PROTAC-2 | PEG | 15 | 55 | 110 | 5.8 | 50 | 95 |

| PROTAC-3 | PEG | 18 | 60 | 105 | 3.1 | 150 | 90 |

| PROTAC-4 | Alkyl | 15 | 48 | 95 | 2.5 | 80 | 92 |

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion and Future Directions

The design of the linker is a critical and multifaceted aspect of PROTAC development. A deep understanding of the interplay between linker properties and the formation of a productive ternary complex is essential for creating potent and selective protein degraders. Future advancements in computational modeling, structural biology techniques like cryo-electron microscopy (cryo-EM), and the development of novel linker chemistries will continue to drive the rational design of next-generation PROTACs with improved therapeutic profiles. This guide provides a foundational framework of the core principles and experimental methodologies that underpin the discovery and development of these innovative therapeutics.

A Technical Guide to MDTF Free Acid: A Hydrophilic and Serum-Stable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDTF free acid (4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid), with CAS number 2102021-49-6, is a novel, non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). It has emerged as a superior alternative to traditional linkers, such as SMCC (N-Succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate), primarily due to its enhanced hydrophilicity and significantly improved stability in serum. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and application in ADC development, with a focus on quantitative data and detailed experimental workflows.

Core Chemical and Physical Properties

This compound is a heterobifunctional linker designed for amine-to-thiol conjugation. Its structure incorporates a maleimide (B117702) group for reaction with thiols (e.g., on a reduced antibody), and a tetrafluorobenzenesulfonate ester for reaction with amines (e.g., on a cytotoxic payload, though typically the payload is attached before the final conjugation to the antibody). The key innovation in the MDTF linker is the replacement of the hydrophobic cyclohexyl ring found in SMCC with a hydrophilic 1,3-dioxane (B1201747) ring. This substitution significantly increases the water solubility of the linker and the resulting ADC, which can lead to improved pharmacokinetic properties.

| Property | Value |

| CAS Number | 2102021-49-6 |

| Molecular Formula | C16H11F4NO9S |

| Molecular Weight | 469.32 g/mol |

| IUPAC Name | 4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid |

| Type | Non-cleavable ADC Linker |

Enhanced Serum Stability

A critical attribute of an ADC linker is its stability in circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity. The MDTF linker has demonstrated superior stability compared to SMCC-based linkers. This enhanced stability is attributed to an accelerated succinimide (B58015) ring opening, which stabilizes the conjugate.

A comparative study using a FRET (Förster Resonance Energy Transfer) probe in human plasma revealed the following stability data:

| Linker Type | Degradation after 120 hours in human plasma |

| MDTF-based linker | ~3% |

| SMCC-based linker | ~38% |

This significant increase in stability suggests that ADCs constructed with the MDTF linker are more likely to reach their target cells intact, potentially leading to a wider therapeutic window.

Experimental Protocols

While the full, detailed synthesis and conjugation protocols are proprietary or embedded within primary research articles, the following outlines the general experimental procedures based on available information.

Synthesis of this compound

The synthesis of this compound is a multi-step organic synthesis process. A generalized workflow is as follows:

Caption: Generalized workflow for the synthesis of this compound.

Methodology: The synthesis involves the esterification of a 1,3-dioxane derivative with 2,3,5,6-tetrafluorobenzenesulfonyl chloride, followed by the introduction of the maleimide functionality. Purification is typically achieved through chromatographic techniques.

Antibody-Drug Conjugation using MDTF Linker

The conjugation of a cytotoxic drug to an antibody using the MDTF linker generally follows a two-part process: first, the linker is reacted with the drug, and then the linker-drug complex is conjugated to the antibody.

Caption: A typical workflow for creating an ADC using the MDTF linker.

Methodology:

-

Antibody Preparation: The antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

-

Linker-Payload Conjugation: The this compound is first activated and reacted with the cytotoxic payload.

-

Final Conjugation: The activated linker-payload is then reacted with the reduced antibody. The maleimide group of the MDTF linker forms a stable thioether bond with the free thiol groups on the antibody.

-

Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reactants, typically using size-exclusion chromatography (SEC) or other chromatographic methods.

Signaling Pathway and Mechanism of Action

The MDTF linker itself is non-cleavable, meaning it does not get cleaved in the acidic environment of endosomes or lysosomes, nor is it susceptible to enzymatic cleavage. The mechanism of action for an ADC utilizing a non-cleavable linker like MDTF relies on the complete degradation of the antibody backbone within the lysosome of the target cell to release the cytotoxic payload.

Caption: The intracellular trafficking and payload release of an ADC with a non-cleavable linker.

Conclusion

This compound represents a significant advancement in ADC linker technology. Its enhanced hydrophilicity and superior serum stability address key limitations of earlier-generation linkers. For researchers and drug developers, the use of this compound can potentially lead to the creation of more stable, effective, and safer antibody-drug conjugates. The detailed understanding of its properties and the associated experimental workflows are crucial for its successful implementation in the development of next-generation targeted cancer therapies.

The Hydrophilic Advantage: A Technical Guide to MDTF Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), is continually evolving. The linker, the critical bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of an ADC. Historically, hydrophobic linkers have been associated with challenges such as aggregation, rapid clearance, and off-target toxicity. This has spurred the development of novel linker technologies with improved physicochemical properties. Among these, the Maleimide-Dithiol-Triazole-Fluorophore (MDTF) linker class and its derivatives have emerged as a promising solution, offering a more hydrophilic alternative to traditional crosslinkers. This guide provides an in-depth exploration of the hydrophobicity of MDTF linkers, supported by quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in their drug development endeavors.

Understanding the Impact of Linker Hydrophobicity

The hydrophobicity of the linker-payload complex is a critical attribute that can significantly influence the behavior of an ADC.[1][2][3] Highly hydrophobic ADCs have a tendency to aggregate, which can lead to manufacturing challenges, reduced stability, and an increased risk of immunogenicity.[2] Furthermore, hydrophobicity can accelerate plasma clearance, primarily through uptake by the reticuloendothelial system, thereby reducing the concentration of the ADC that reaches the tumor site and limiting its therapeutic window.[1][4]

Hydrophilic linkers, by contrast, can mitigate these issues by increasing the overall solubility and stability of the ADC.[5][6] The incorporation of polar functionalities, such as polyethylene (B3416737) glycol (PEG) chains, can create a hydration shell around the linker-payload, effectively masking its hydrophobicity.[5][7][8] This can lead to improved pharmacokinetics, including a longer circulation half-life and enhanced tumor accumulation.[1][5]

Quantitative Assessment of MDTF Linker Hydrophobicity

A key advantage of MDTF-derived linkers is their inherent hydrophilicity compared to commonly used linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The substitution of a hydrophobic cyclohexyl ring in SMCC with a more polar 1,3-dioxane (B1201747) moiety in an MDTF-like linker (MD linker) significantly reduces its lipophilicity.[9] This difference can be quantified using the logarithm of the partition coefficient (LogP), a standard measure of hydrophobicity.

| Linker Model | Structure | Calculated LogP Value | Reference |

| SMCC-linker model | Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate derivative | 1.83 | [9] |

| MD-linker model | 2-(Maleimidomethyl)-1,3-dioxane derivative | 0.16 | [9] |

Table 1: Comparison of Calculated LogP Values for SMCC and MDTF-like Linker Models. The significantly lower LogP value of the MD-linker model indicates its higher hydrophilicity compared to the SMCC-linker model.[9]

The hydrophobicity of ADCs can also be assessed experimentally using chromatographic techniques. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful methods for characterizing the hydrophobicity profile of ADCs. In HIC, more hydrophobic molecules bind more strongly to the stationary phase and thus have a longer retention time. Conversely, in RP-HPLC, which is a more denaturing technique, increased hydrophobicity also leads to longer retention times.

| Analytical Method | Principle | Typical Observation for Hydrophilic Linkers |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity under non-denaturing conditions. | Shorter retention times compared to ADCs with more hydrophobic linkers. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Shorter retention times for the linker-payload or ADC fragments. |

Table 2: Chromatographic Methods for Assessing ADC Hydrophobicity.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately assessing the hydrophobicity of novel linkers and the resulting ADCs. Below are representative methodologies for determining LogP and for analyzing ADCs by HIC and a general protocol for conjugation.

Protocol 1: Computational Determination of LogP

The partition coefficient (LogP) is a widely accepted measure of hydrophobicity. While experimental determination is possible, computational methods are often used for initial screening and comparison.

Methodology:

-

Software: Utilize computational software with LogP calculation capabilities (e.g., ChemDraw, MarvinSketch, or other molecular modeling software).

-

Input: Draw the chemical structure of the linker model.

-

Calculation: Use the software's built-in algorithm to calculate the LogP value. These algorithms are typically based on fragment or atom-based contribution methods.

-

Analysis: Compare the calculated LogP values of different linker structures. A lower LogP value indicates greater hydrophilicity.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

This protocol provides a general framework for the HIC analysis of ADCs to assess their hydrophobicity profile and drug-to-antibody ratio (DAR) distribution.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV or fluorescence detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

ADC sample

Procedure:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.

-

Injection: Inject a fixed volume of the prepared ADC sample onto the column.

-

Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). The decreasing salt concentration will cause molecules to elute in order of increasing surface hydrophobicity.

-

Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at a wavelength appropriate for the payload if it has a distinct chromophore.

-

Data Analysis: Analyze the resulting chromatogram. The retention time of the main peaks provides a relative measure of the ADC's hydrophobicity. A shorter retention time compared to a reference ADC indicates lower hydrophobicity. The different peaks in the chromatogram often correspond to different DAR species.

Protocol 3: General Maleimide-Thiol Conjugation

This protocol outlines a general procedure for the conjugation of a maleimide-containing linker (such as an MDTF linker) to a thiol-containing molecule, often a reduced antibody.

Materials:

-

Antibody solution

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Maleimide-linker solution (e.g., MDTF linker dissolved in a water-miscible organic solvent like DMSO)

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction (if necessary): To generate free thiol groups, reduce the interchain disulfide bonds of the antibody by incubating it with a controlled molar excess of a reducing agent like DTT. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time and temperature.

-

Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or buffer exchange to prevent it from reacting with the maleimide (B117702) linker.

-

Conjugation Reaction: Add the maleimide-linker solution to the reduced antibody solution. The reaction is typically carried out at a pH between 6.5 and 7.5.[] The reaction mixture is incubated for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

Quenching: Stop the reaction by adding a quenching reagent that contains a free thiol, such as N-acetylcysteine, to react with any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated linker, payload, and other reaction components using a suitable chromatography method, such as size-exclusion chromatography, to obtain the final product.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes. The following diagrams, created using the DOT language, illustrate key aspects of MDTF linker hydrophobicity.

Figure 1: Comparison of MDTF and SMCC Linker Hydrophobicity and its Impact.

Figure 2: Workflow for HIC Analysis of ADC Hydrophobicity.

Figure 3: Influence of Linker Hydrophobicity on ADC In Vivo Disposition.

Conclusion

The development of hydrophilic linkers represents a significant advancement in the field of antibody-drug conjugates. MDTF linkers and their derivatives offer a compelling advantage over traditional hydrophobic linkers by improving the overall physicochemical properties of ADCs, leading to enhanced stability, more favorable pharmacokinetics, and potentially a wider therapeutic window. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers. By understanding and controlling the hydrophobicity of the linker, it is possible to design and engineer next-generation ADCs with superior performance and improved clinical outcomes. The continued exploration of novel hydrophilic linker technologies, such as MDTF, will undoubtedly be a key driver of innovation in targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pharmiweb.com [pharmiweb.com]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purepeg.com [purepeg.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MDTF Free Acid for the Construction of Novel Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, which bridges these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. Traditional maleimide-based linkers, such as SMCC, have shown limitations, including instability in circulation and high hydrophobicity, which can lead to rapid clearance and aggregation.

This technical guide introduces MDTF free acid, a precursor to a novel, hydrophilic, non-cleavable linker designed to overcome these challenges. The MDTF linker, featuring a 2-(maleimidomethyl)-1,3-dioxane (MD) core, offers a serum-stable alternative to conventional cyclohexyl-based linkers. Its design promotes an accelerated, self-hydrolysis of the maleimide (B117702) ring post-conjugation, leading to a stabilized thioether bond resistant to retro-Michael deconjugation. This guide provides a comprehensive overview of the MDTF linker's synthesis, its conjugation to antibodies, and methods for ADC characterization. It further presents representative data for an ADC constructed with this linker and the potent anti-mitotic agent, monomethyl auristatin F (MMAF), illustrating the expected performance and analytical workflow for this next-generation ADC technology.

Introduction to the MDTF Linker

The MDTF linker addresses a key challenge in ADC development: linker stability. The thioether bond formed between a maleimide group and a cysteine thiol on an antibody is susceptible to a retro-Michael reaction, leading to premature payload release in circulation. This deconjugation can increase off-target toxicity and reduce the amount of payload delivered to the tumor.

The MDTF (sodium 4-((maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate) linker is engineered for enhanced stability. By replacing the hydrophobic cyclohexyl ring of traditional linkers (like SMCC) with a hydrophilic 1,3-dioxane (B1201747) moiety, the MDTF linker not only improves the pharmacokinetic profile of the resulting ADC but also accelerates the hydrolysis of the succinimide (B58015) ring after thiol conjugation[1]. This hydrolysis to the succinamic acid form renders the conjugate irreversible, effectively preventing payload detachment[1].

This compound, or 4-(maleimidomethyl)-1,3-dioxane-5-carboxylic acid, is the direct precursor to the activated MDTF reagent used in conjugation.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. The following workflow outlines the key synthetic transformations.

References

The Application of Non-Cleavable Linkers in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The intricate design of these molecules, which combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload, hinges on the critical role of the linker. This in-depth technical guide focuses on the applications of non-cleavable linkers in oncology research, providing a comprehensive overview of their mechanism of action, key characteristics, and the experimental methodologies used in their development and evaluation.

Introduction to Non-Cleavable Linkers in Antibody-Drug Conjugates

Linker technology is a cornerstone of ADC design, dictating the stability of the conjugate in circulation and the mechanism of payload release.[1][2] Linkers are broadly classified as either cleavable or non-cleavable.[3] Unlike their cleavable counterparts, which are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic drug.[4][5] The release of the active drug metabolite is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[6][7] This fundamental difference in the release mechanism endows non-cleavable linker-based ADCs with a distinct set of properties that are highly advantageous in specific therapeutic contexts.[5]

The primary advantage of non-cleavable linkers is their exceptional plasma stability.[3][5] This stability minimizes the premature release of the cytotoxic payload in systemic circulation, thereby reducing the potential for off-target toxicity and widening the therapeutic window.[7] Consequently, ADCs with non-cleavable linkers are generally better tolerated in preclinical studies compared to their cleavable counterparts.[8] However, this stability comes with a trade-off: the released payload remains attached to the linker and an amino acid residue from the antibody, forming a charged metabolite that is typically not membrane-permeable.[4] This characteristic largely prevents the "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.[4] Therefore, the application of non-cleavable linkers is most effective for treating tumors with high and homogeneous antigen expression.[4][8]

Mechanism of Action of ADCs with Non-Cleavable Linkers

The journey of an ADC with a non-cleavable linker from administration to cytotoxic action is a multi-step process that relies on the cellular machinery of the target cancer cell.

ADC [label="Antibody-Drug\nConjugate (ADC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Tumor Cell\nSurface Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Binding", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Internalization [label="Internalization\n(Endocytosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endosome [label="Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Antibody\nDegradation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PayloadRelease [label="Release of\nPayload-Linker-\nAmino Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxic Effect\n(e.g., Microtubule\nDisruption)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Death\n(Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ADC -> Binding [arrowhead=none, color="#4285F4"]; Binding -> Receptor [arrowhead=none, color="#4285F4"]; Receptor -> Internalization [color="#4285F4"]; Internalization -> Endosome [color="#4285F4"]; Endosome -> Lysosome [color="#4285F4"]; Lysosome -> Degradation [arrowhead=none, color="#4285F4"]; Degradation -> PayloadRelease [color="#4285F4"]; PayloadRelease -> Cytotoxicity [color="#4285F4"]; Cytotoxicity -> Apoptosis [color="#4285F4"]; }

Figure 1: Mechanism of action of an ADC with a non-cleavable linker.

-

Binding and Internalization: The ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The antibody component of the ADC specifically binds to this antigen, triggering receptor-mediated endocytosis. The ADC-antigen complex is then internalized into the cell within an endosome.

-

Lysosomal Trafficking and Degradation: The endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and potent proteases within the lysosome lead to the complete degradation of the antibody into its constituent amino acids.

-

Payload Release and Cytotoxic Action: The degradation of the antibody liberates the cytotoxic payload, which is still attached to the non-cleavable linker and a single amino acid residue (typically lysine (B10760008) or cysteine) from the antibody. This active metabolite then exerts its cytotoxic effect, such as disrupting microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

Common Non-Cleavable Linker Chemistries

While a variety of non-cleavable linkers have been explored, two have been predominantly used in the development of ADCs: maleimidocaproyl (MC) and 4-maleimidomethyl cyclohexane-1-carboxylate (MCC), which is utilized in the form of its N-hydroxysuccinimide ester, SMCC, for conjugation.[4][9][10]

-

Maleimidocaproyl (MC): This linker features a maleimide (B117702) group for conjugation to thiol groups on the antibody and a caproyl spacer. It is a common component in many auristatin-based ADCs.[10]

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This heterobifunctional crosslinker contains an NHS ester that reacts with primary amines (lysine residues) on the antibody and a maleimide group that reacts with sulfhydryl groups on the payload.[7] The cyclohexane (B81311) ring in the MCC linker provides steric hindrance that contributes to the stability of the maleimide group.[] The ADC Trastuzumab emtansine (T-DM1, Kadcyla®) utilizes the MCC linker to connect the trastuzumab antibody to the maytansinoid payload, DM1.[5][7]

More recent developments in non-cleavable linker technology have focused on incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to improve the physicochemical properties of the ADC.[4][9] These hydrophilic linkers can enhance solubility, reduce aggregation, and potentially allow for a higher drug-to-antibody ratio (DAR).[7][12]

Quantitative Data on ADCs with Non-Cleavable Linkers

The following tables summarize available quantitative data for ADCs utilizing non-cleavable linkers. Direct head-to-head comparisons of different non-cleavable linkers are limited in the literature; therefore, the data presented is compiled from various sources to provide a representative overview.

Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers

| ADC Construct | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 |

| Trastuzumab emtansine (T-DM1) | MCC | DM1 | SK-BR-3 (HER2+) | HER2 | 33 pmol/L[13] |

| Trastuzumab emtansine (T-DM1) | MCC | DM1 | MDA-MB-361 (HER2+) | HER2 | ~1 x 10⁻¹¹ M[14] |

| Trastuzumab emtansine (T-DM1) | MCC | DM1 | MCF-7 (HER2-) | HER2 | ~1 x 10⁻⁹ M[14] |

| C16 Site A-PEG6-C2-MMAD | PEGylated | MMAD | BxPC3 | M1S1 | 0.3 nM[15] |

| C16 Site I-PEG6-C2-MMAD | PEGylated | MMAD | BxPC3 | M1S1 | Not specified[15] |

| C16 Site A-PEG6-C2-Aur3377 | PEGylated | Aur3377 | BxPC3 | M1S1 | 0.3 nM[15] |

Table 2: In Vivo Efficacy of ADCs with Non-Cleavable Linkers

| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |

| Trastuzumab emtansine (T-DM1) | MCC | JIMT-1 xenograft | Not specified | Significant inhibition[16] |

| Trastuzumab emtansine (T-DM1) | MCC | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals[14] |

| C16 Site I-PEG6-C2-MMAD | PEGylated | BxPC3 xenograft | 10 mg/kg, single dose | Strong efficacy[15] |

| C16 Site A-PEG6-C2-Aur3377 | PEGylated | BxPC3 xenograft | 10 mg/kg, single dose | Strong efficacy[15] |

Table 3: Plasma Stability of ADCs with Non-Cleavable Linkers

| ADC Construct | Linker Type | Species | % Intact ADC (Time) |

| Trastuzumab emtansine (T-DM1) | MCC | Rat | >80% (7 days)[17] |

| Trastuzumab emtansine (T-DM1) | MCC | Cynomolgus monkey | Gradual shift to lower DAR over time[18] |

| Trastuzumab | N/A (unconjugated) | Human | 98.6% (120 hours at 4°C)[19] |

Experimental Protocols

The development and characterization of ADCs with non-cleavable linkers involve a series of well-defined experimental procedures.

Antibody_Prep [label="Antibody Preparation\nand Modification", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker_Payload_Prep [label="Linker-Payload\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Conjugation Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification of ADC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAR_Analysis [label="DAR Determination\n(e.g., HIC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability_Analysis [label="Plasma Stability\nAssessment (LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro_Assay [label="In Vitro Cytotoxicity\nAssay (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Study [label="In Vivo Efficacy\nStudy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Antibody_Prep -> Conjugation [color="#5F6368"]; Linker_Payload_Prep -> Conjugation [color="#5F6368"]; Conjugation -> Purification [color="#5F6368"]; Purification -> DAR_Analysis [color="#5F6368"]; Purification -> Stability_Analysis [color="#5F6368"]; Purification -> In_Vitro_Assay [color="#5F6368"]; In_Vitro_Assay -> In_Vivo_Study [color="#5F6368"]; }

Figure 2: General experimental workflow for ADC development.

Synthesis of an ADC using an SMCC Linker

This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody via lysine residues using the SMCC crosslinker.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

SMCC crosslinker

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Thiol-containing cytotoxic payload

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffers (e.g., PBS)

Procedure:

-

Antibody Modification:

-

Dissolve the SMCC linker in DMSO or DMF to a final concentration of 10-20 mM.

-

Add the SMCC solution to the antibody solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Remove the excess, unreacted SMCC linker using a desalting column equilibrated with PBS.

-

-

Conjugation to the Payload:

-

Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The payload should be in a 1.5 to 2-fold molar excess relative to the maleimide groups on the antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine or N-acetylcysteine.

-

-

Purification:

-

Purify the resulting ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization of the ADC

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

-

HIC column (e.g., Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with a mixture of Mobile Phase A and B.

-

Inject the purified ADC sample onto the column.

-

Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm. Different peaks will correspond to the antibody with zero, two, four, six, and eight conjugated drug molecules.

-

Calculate the average DAR by determining the relative area of each peak and using a weighted average formula.

This method evaluates the stability of the ADC in plasma by measuring the change in DAR over time.

Materials:

-

ADC sample

-

Human or animal plasma

-

Incubator at 37°C

-

LC-MS system (e.g., Q-TOF)

-

Sample preparation reagents (e.g., for immunoaffinity capture)

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

-

Isolate the ADC from the plasma using immunoaffinity capture (e.g., using protein A beads).

-

Analyze the intact ADC by LC-MS to determine the distribution of different DAR species at each time point.

-

Calculate the average DAR at each time point to assess the rate of drug deconjugation.

Conclusion and Future Perspectives

Non-cleavable linkers represent a vital tool in the design and development of antibody-drug conjugates for oncology. Their hallmark of high plasma stability translates to a favorable safety profile, making them particularly suitable for treating tumors with high and uniform antigen expression. The clinical success of Trastuzumab emtansine has validated the therapeutic potential of this approach.

Future research in the field of non-cleavable linkers is likely to focus on the development of novel linker chemistries that further enhance the therapeutic index of ADCs. This includes the exploration of more hydrophilic linkers to improve physicochemical properties and the design of linkers that can release payloads with some degree of membrane permeability without compromising plasma stability. As our understanding of tumor biology and ADC pharmacology deepens, the rational design and application of non-cleavable linkers will continue to play a crucial role in advancing the next generation of targeted cancer therapies.

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 18. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long-term stability of trastuzumab in plasma and whole blood samples stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Advantages of Maleimide-dPEG®-TFP (MDTF) in Drug Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has seen remarkable advancements, with the linker technology playing a pivotal role in the efficacy and safety of these complex biomolecules. Among the diverse array of chemical linkers available, Maleimide-dPEG®-TFP (MDTF) has emerged as a compelling choice for drug conjugation, offering a unique combination of reactivity, stability, and hydrophilicity. This technical guide delves into the core theoretical advantages of the MDTF linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a comprehensive resource for researchers in drug development.

Core Components and Their Intrinsic Advantages

The MDTF linker is a heterobifunctional crosslinker composed of three key moieties: a maleimide (B117702) group, a discrete polyethylene (B3416737) glycol (dPEG®) spacer, and a tetrafluorophenyl (TFP) ester. Each component contributes distinct and synergistic advantages to the overall performance of the linker in drug conjugation.

-

Maleimide Group: This functional group is highly selective for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins. This specificity allows for controlled and site-specific conjugation to antibodies, particularly when engineered cysteine residues are introduced. The Michael addition reaction between a maleimide and a thiol is rapid and proceeds under mild physiological conditions, making it an efficient method for bioconjugation.[1][][3] However, the stability of the resulting thiosuccinimide linkage can be a concern due to the potential for a retro-Michael reaction, which can lead to premature drug release.[4][5] Strategies to mitigate this, such as the use of self-hydrolyzing maleimides, have been developed to enhance the stability of the conjugate.[5]

-

dPEG® Spacer: The discrete nature of the polyethylene glycol (dPEG®) spacer is a significant advantage over traditional, polydisperse PEG linkers. Each dPEG® product consists of a single, well-defined chain length and molecular weight, which ensures homogeneity in the final conjugate, a critical factor for regulatory approval and consistent batch-to-batch manufacturing.[6] The inherent hydrophilicity of the dPEG® chain helps to counteract the hydrophobicity of many cytotoxic payloads.[7][8][9] This increased water solubility can reduce aggregation, improve the pharmacokinetic profile of the ADC, and enable higher drug-to-antibody ratios (DARs) without compromising stability.[6][7][10][11][12]

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive functional group responsible for coupling the linker to the drug molecule or a carrier. A primary advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly at neutral to basic pH.[13] This increased hydrolytic stability translates to higher conjugation efficiencies and more consistent results.[13]

Quantitative Data Presentation

The theoretical advantages of the MDTF linker are substantiated by quantitative data from various studies. The following tables summarize key performance metrics, comparing the components of MDTF linkers with other commonly used chemistries.

Table 1: Hydrolysis Rates of Amine-Reactive Esters

| pH | Ester Type | Half-life (t½) in minutes |

| 8.0 | NHS Ester | ~10 - 60 |

| 8.5 | NHS Ester | ~4 - 20 |

| 9.0 | NHS Ester | ~1 - 10 |

| 8.0 | TFP Ester | >180 |

| 8.5 | TFP Ester | ~120 |

| 9.0 | TFP Ester | ~60 |

Data synthesized from studies on the hydrolysis of NHS and TFP esters in aqueous buffers.

Table 2: Hydrophilicity of Linker Models

| Linker Model | Calculated LogP | Relative Hydrophilicity |

| SMCC | 3.2 | Lower |

| MD (MDTF-like) | 1.8 | Higher |

LogP values are a measure of hydrophobicity; lower values indicate higher hydrophilicity. Data based on a comparative study of SMCC and a 2-(maleimidomethyl)-1,3-dioxane (MD) linker model, which shares structural similarities in hydrophilicity with dPEG®-containing linkers.

Table 3: In Vivo Performance of ADCs with Hydrophilic vs. Hydrophobic Linkers

| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Tumor Growth Inhibition (%) | Plasma Half-life (t½) (hours) |

| Hydrophobic | 4 | 15 - 30 | 50 - 70 | 100 - 150 |

| Hydrophilic (PEG) | 8 | < 5 | > 80 | 200 - 300 |

This table summarizes typical data from preclinical studies comparing ADCs with hydrophobic linkers (e.g., SMCC-based) and hydrophilic linkers (e.g., PEG-based). The exact values can vary depending on the antibody, payload, and tumor model.[7][9][10][14]

Table 4: Stability of Maleimide-Thiol Conjugates with PEG Linkers

| Incubation Condition | Linker Type | % Conjugate Remaining (after 7 days) |

| PBS | Maleimide-PEG | > 95% |

| 1 mM Glutathione | Maleimide-PEG | ~70% |

| 1 mM Glutathione | Mono-sulfone-PEG | > 90% |

This table presents data on the stability of a maleimide-PEG conjugate in the presence of a competing thiol, highlighting the potential for deconjugation via retro-Michael reaction. While mono-sulfone-PEG shows higher stability, maleimide-PEG still retains a significant portion of the conjugate.[15]

Experimental Protocols

The following section provides a detailed methodology for the key steps involved in conjugating a drug to an antibody using an MDTF linker.

1. Preparation of the Antibody

-

Objective: To generate free thiol groups on the antibody for reaction with the maleimide moiety of the MDTF linker.

-

Materials:

-

Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.2-7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: Phosphate (B84403) buffered saline (PBS) with 1-5 mM EDTA, pH 7.0-7.5, degassed.

-

-

Protocol:

-

To the antibody solution, add a 10-20 fold molar excess of the reducing agent (TCEP is often preferred as it does not need to be removed prior to the maleimide reaction).

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

If DTT was used, remove the excess reducing agent by passing the solution through a desalting column equilibrated with the reaction buffer.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent or other suitable methods.

-

2. Conjugation of the MDTF Linker to the Drug (if not pre-activated)

-

Objective: To attach the MDTF linker to the drug molecule via the TFP ester. This step assumes the drug has a primary amine.

-

Materials:

-

Drug with a primary amine

-

MDTF linker

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.

-

-

Protocol:

-

Dissolve the drug and a 1.5 to 5-fold molar excess of the MDTF linker in a minimal amount of the anhydrous solvent.

-

Add the reaction buffer to the mixture. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the protein in the next step.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

The progress of the reaction can be monitored by HPLC.

-

The resulting drug-linker conjugate can be purified by reverse-phase HPLC.

-

3. Conjugation of the Drug-Linker to the Reduced Antibody

-

Objective: To couple the maleimide group of the drug-linker conjugate to the free thiols of the reduced antibody.

-

Materials:

-

Reduced antibody from Step 1.

-

Drug-linker conjugate from Step 2.

-

Reaction buffer: PBS with 1-5 mM EDTA, pH 7.0-7.5, degassed.

-

Quenching reagent: N-acetylcysteine or cysteine.

-

-

Protocol:

-

Add the drug-linker conjugate to the reduced antibody solution at a molar ratio of 5-20 moles of drug-linker per mole of antibody.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.

-

Quench the reaction by adding a 10-fold molar excess of the quenching reagent over the starting amount of drug-linker to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Chemical structure of the MDTF linker.

Caption: Experimental workflow for ADC synthesis.

Caption: General mechanism of action of an ADC.

Conclusion

The theoretical advantages of the MDTF linker in drug conjugation are multifaceted and well-supported by empirical evidence. The combination of a thiol-reactive maleimide, a hydrophilic and discrete dPEG® spacer, and a stable amine-reactive TFP ester provides a powerful tool for the synthesis of next-generation ADCs. The enhanced hydrophilicity, improved stability, and potential for higher drug loading offered by MDTF-based linkers can lead to ADCs with superior pharmacokinetic profiles, greater in vivo efficacy, and a wider therapeutic window. The detailed experimental protocols and illustrative diagrams provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively utilize MDTF linkers in their drug development programs. As the field of targeted therapies continues to evolve, the rational design of linkers, such as MDTF, will remain a critical factor in the development of safer and more effective treatments for a wide range of diseases.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Conjugation of a Free Acid Drug-Linker to a Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2][3] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity.[1][2] A critical step in the development of ADCs is the stable covalent linkage of the drug to the antibody.[4] This document provides a detailed protocol for the conjugation of a drug-linker possessing a free carboxylic acid (herein referred to as "MDTF free acid") to the lysine (B10760008) residues of a monoclonal antibody using carbodiimide (B86325) chemistry.